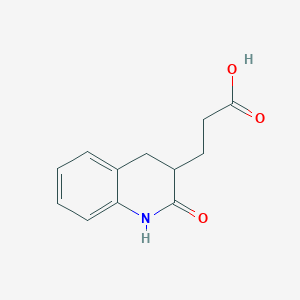
4-(5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a unique structure that includes a pyridine ring, an oxadiazole ring, a thiophene ring, and a pyrrolidinone moiety, making it a versatile molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine and thiophene intermediates, followed by the formation of the oxadiazole ring through cyclization reactions. The final step involves the coupling of these intermediates under specific conditions, such as the use of catalysts and controlled temperatures, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent extraction, crystallization, and chromatography are commonly used to purify the final product.
化学反応の分析
Types of Reactions
4-(5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the pyrrolidinone moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
4-(5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of 4-(5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
類似化合物との比較
Similar Compounds
4-(5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-yl)pyrrolidin-2-one: Lacks the thiophen-2-ylmethyl group.
4-(5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)-1-(phenylmethyl)pyrrolidin-2-one: Contains a phenylmethyl group instead of a thiophen-2-ylmethyl group.
特性
IUPAC Name |
4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-14-8-11(9-20(14)10-12-4-3-7-23-12)15-18-16(22-19-15)13-5-1-2-6-17-13/h1-7,11H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWCQJOYCUYZGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CS2)C3=NOC(=N3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(4-fluorophenyl)methyl]-3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carboxamide](/img/structure/B2819679.png)
![N-(3-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2819680.png)
![N-(cyanomethyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2819681.png)

![N-(2,2,2-trichloro-1-{[(pyridin-3-yl)methyl]amino}ethyl)naphthalene-1-carboxamide](/img/structure/B2819683.png)
![N-(3-fluoro-4-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2819686.png)
![N-[(1-Benzylpyrrolidin-3-yl)methyl]-6-cyanopyridine-3-sulfonamide](/img/structure/B2819689.png)

![7-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2819691.png)
![1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2819695.png)
![Methyl 2-((2-chlorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/new.no-structure.jpg)
![3-[3-(3-Oxo-3,4-dihydro-2h-1,4-benzothiazin-4-yl)propanamido]benzene-1-sulfonyl fluoride](/img/structure/B2819697.png)

![tert-butyl 2-(8-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate](/img/structure/B2819699.png)
